N-(2,3-Dimethylphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-Dimethylphenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a dimethylphenyl group, an indole moiety, and a methanesulfonamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethylphenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Hydrazone Formation: The indole derivative is then reacted with hydrazine to form the corresponding hydrazone.
Coupling with Dimethylphenyl Group: The hydrazone is coupled with a 2,3-dimethylphenyl derivative through a condensation reaction.
Introduction of the Methanesulfonamide Group: Finally, the methanesulfonamide group is introduced via sulfonylation, typically using methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s indole moiety is of particular interest due to its presence in many bioactive molecules. It can be used to study enzyme interactions and receptor binding.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism by which N-(2,3-Dimethylphenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. The indole moiety can bind to various receptors and enzymes, potentially inhibiting or activating their functions. The hydrazone linkage may also play a role in its biological activity, possibly through interactions with nucleophiles in the body.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dimethylphenyl)-N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazine: Lacks the methanesulfonamide group.
N-(2,3-Dimethylphenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)amine: Lacks the sulfonamide group.
Uniqueness
The presence of both the methanesulfonamide group and the indole moiety in N-(2,3-Dimethylphenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide makes it unique. This combination of functional groups allows for a wide range of chemical reactions and potential biological activities, distinguishing it from similar compounds.
Properties
Molecular Formula |
C19H20N4O4S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-(2,3-dimethyl-N-methylsulfonylanilino)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C19H20N4O4S/c1-12-7-6-10-16(13(12)2)23(28(3,26)27)11-17(24)21-22-18-14-8-4-5-9-15(14)20-19(18)25/h4-10,20,25H,11H2,1-3H3 |
InChI Key |
AKNJJGCUPRKGPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)N=NC2=C(NC3=CC=CC=C32)O)S(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.